REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[C:5](N)[CH:4]=1.N([O-])=O.[Na+].F[B-](F)(F)F.[Na+].[I-:25].[Na+]>Cl.O.C(#N)C>[I:25][C:5]1[CH:4]=[C:3]([C:2]([F:14])([F:13])[F:1])[CH:11]=[C:10]2[C:6]=1[CH:7]=[CH:8][NH:9]2 |f:1.2,3.4,5.6|
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Name
|
|
Quantity
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10.7 g
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Type
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reactant
|
Smiles
|
FC(C1=CC(=C2C=CNC2=C1)N)(F)F
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Name
|
|
Quantity
|
240 mL
|
Type
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solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.52 g
|
Type
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reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[Na+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
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CUSTOM
|
Details
|
After stirring for 15 min
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
|
Type
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FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
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Type
|
WASH
|
Details
|
washed with a sodium tetrafluoroborate solution (aq., sat)
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Type
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DISSOLUTION
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Details
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before dissolving in acetonitrile (100 mL)
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Type
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STIRRING
|
Details
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the mixture stirred at RT for 16 h
|
Duration
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16 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated to 30% of the volume
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Type
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CUSTOM
|
Details
|
The organic layer was isolated
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Type
|
WASH
|
Details
|
then washed in succession with sodium thiosulfate, H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting brown oil was purified by column chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2C=CNC2=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.77 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |